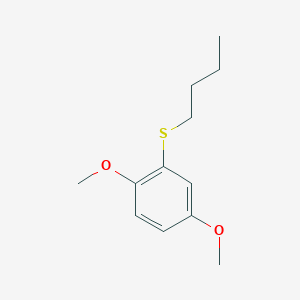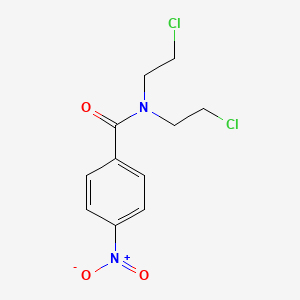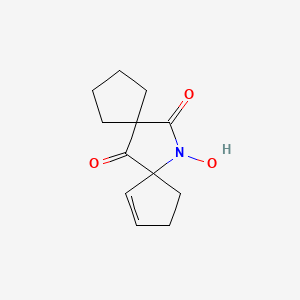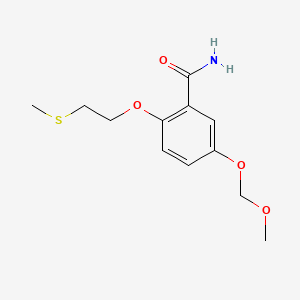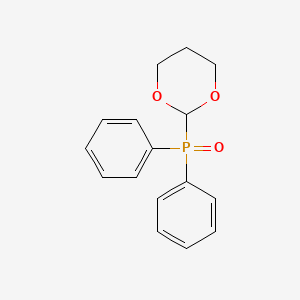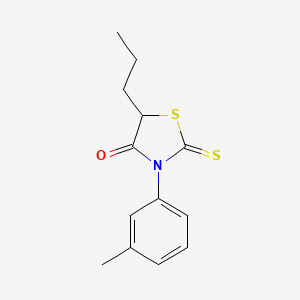
5-Propyl-3-(m-tolyl)rhodanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propyl-3-(m-tolyl)rhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiazolidine ring with a propyl group at the 5-position and a m-tolyl group at the 3-position.
Vorbereitungsmethoden
The synthesis of 5-Propyl-3-(m-tolyl)rhodanine typically involves the condensation of rhodanine with appropriate aldehydes or ketones. One common method is the Knoevenagel condensation, which involves the reaction of rhodanine with an aldehyde in the presence of a base such as piperidine or triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or acetic acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and environmentally benign solvents to enhance yield and reduce waste .
Analyse Chemischer Reaktionen
5-Propyl-3-(m-tolyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl or m-tolyl groups can be replaced by other substituents using appropriate reagents and conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Propyl-3-(m-tolyl)rhodanine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites or by interfering with their normal function. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
5-Propyl-3-(m-tolyl)rhodanine can be compared with other rhodanine derivatives, such as:
5-Benzylidene rhodanine: Known for its inhibitory activity against pancreatic cholesterol esterase.
5-(4-Methoxybenzylidene) rhodanine: Exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
5-(4-Chlorobenzylidene) rhodanine: Used as an aldose reductase inhibitor for the treatment of diabetic complications
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
23522-40-9 |
|---|---|
Molekularformel |
C13H15NOS2 |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
3-(3-methylphenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H15NOS2/c1-3-5-11-12(15)14(13(16)17-11)10-7-4-6-9(2)8-10/h4,6-8,11H,3,5H2,1-2H3 |
InChI-Schlüssel |
UZMPKOHFPQQOPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


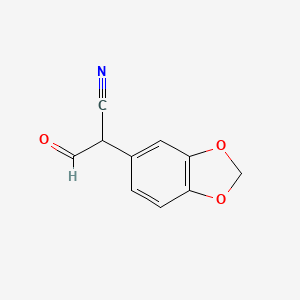
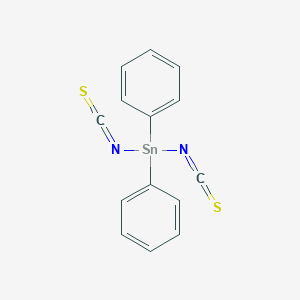
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
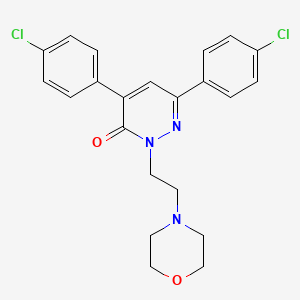
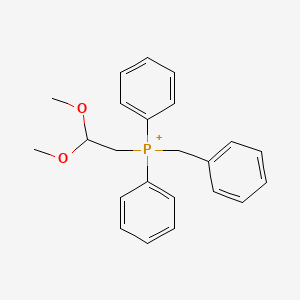
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
